![molecular formula C14H9ClO4 B1416463 3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid CAS No. 1181596-03-1](/img/structure/B1416463.png)

3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid

Übersicht

Beschreibung

Synthesis Analysis

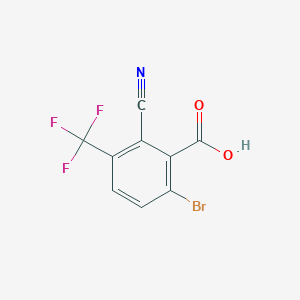

The synthesis of related compounds involves various chemical reactions. For instance, “1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties” have been synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of a related compound, “3-(benzo[d][1,3]dioxol-5-yl)acryloyl chloride”, has been reported. Its molecular formula is C10H7ClO3, with an average mass of 210.614 Da and a monoisotopic mass of 210.008377 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include cross-coupling reactions with palladium complexes and azides . Additionally, the synthesis of “1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties” involves a Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, “Benzo[d][1,3]dioxol-5-ylboronic acid” has a molecular weight of 165.94 g/mol and a melting point of 226 °C .Wissenschaftliche Forschungsanwendungen

Structural Analysis and Molecular Interaction

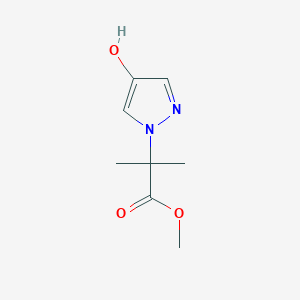

- A novel pyrazole derivative incorporating 3-(benzo[d][1,3]dioxol-5-yl) was synthesized, characterized by NMR and mass spectral analysis, and confirmed by X-ray diffraction studies. This study highlighted the compound's molecular structure and interactions, contributing to the understanding of its chemical properties (Naveen et al., 2018).

Biodegradation Studies

- Research on a pseudomonad capable of degrading 3-chlorobenzoic acid as a sole carbon source highlights the potential for bioremediation of environmental contaminants related to chlorobenzoic acids (Dorn et al., 2004).

- Comparative characterization of 3-chlorobenzoate degradation by Rhodococcus opacus strains revealed different pathways for decomposition, providing insight into microbial processes for environmental decontamination (Solyanikova et al., 2019).

Photodecomposition and Chemical Behavior

- A study on the photodecomposition of chlorobenzoic acids, including 3-chlorobenzoic acid, under ultraviolet irradiation, provided insights into their chemical behavior and potential environmental impact (Crosby & Leitis, 1969).

Thermodynamic and Phase Behavior

- Research on the phase behavior of chlorobenzoic acids using Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) contributed to the understanding of these compounds in pharmaceutical processes and environmental scenarios (Reschke et al., 2016).

Antimicrobial and Anti-Proliferative Properties

- A study synthesized thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety and evaluated their antimicrobial and anti-proliferative activities, indicating potential pharmaceutical applications (Mansour et al., 2020).

Photoinitiator for Polymerization

- A derivative of 1,3-benzodioxole, related to 3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid, was synthesized and characterized for its role as a photoinitiator in free radical polymerization, demonstrating applications in materials science (Kumbaraci et al., 2012).

Eigenschaften

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO4/c15-11-3-1-9(14(16)17)5-10(11)8-2-4-12-13(6-8)19-7-18-12/h1-6H,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLUFPJEGYDILE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653543 | |

| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid | |

CAS RN |

1181596-03-1 | |

| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Undecanamide, 11-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-](/img/structure/B1416391.png)

![(4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol](/img/structure/B1416393.png)

![1-[3-Fluoro-2-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride](/img/structure/B1416398.png)

![8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B1416401.png)